molecular formula C9H6Cl2O3 B8512976 2-Acetoxy-5-chlorobenzoyl chloride

2-Acetoxy-5-chlorobenzoyl chloride

Cat. No. B8512976
M. Wt: 233.04 g/mol
InChI Key: YQWHRHOJSFLPDD-UHFFFAOYSA-N
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Patent
US03932466

Procedure details

-- In the same way as described in Example 3, 2-acetoxy-5-chlorobenzoyl chloride and malononitrile are reacted to give crystals, mp 340°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:6]=1[C:7](Cl)=[O:8])(=O)C.[C:15](#[N:19])[CH2:16][C:17]#[N:18]>>[NH2:18][C:17]1[O:4][C:5]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:6]=2[C:7](=[O:8])[C:16]=1[C:15]#[N:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)Cl)C=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted
CUSTOM
Type
CUSTOM
Details
to give crystals, mp 340°C.

Outcomes

Product
Name
Type
Smiles
NC=1OC2=C(C(C1C#N)=O)C=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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